1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Description
1-Acetyl-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione is a tricyclic derivative containing a fused oxabicyclic core modified with an acetyl group. Its structure features a 4-oxatricyclo[5.2.2.0²,⁶] framework, which confers rigidity and unique electronic properties. This compound belongs to a class of neuroprotective agents investigated for their dual inhibitory effects on the NMDA receptor and voltage-gated calcium channels (VGCC), critical targets in mitigating excitotoxicity during neurodegenerative processes .
Synthetic routes typically involve Diels-Alder cycloaddition reactions followed by functionalization. For example, derivatives of this scaffold are synthesized via reactions between cyclohexanedione derivatives and maleimide or its analogs, with subsequent acetylation or substitution . Pharmacological studies indicate that 1-acetyl-4-oxatricyclo derivatives exhibit moderate to potent calcium influx inhibition (e.g., IC₅₀ values ranging from 5–50 μM at NMDA receptors), with low cytotoxicity (cell viability >80% at 10 μM in SH-SY5Y neuroblastoma cells) . In silico predictions suggest favorable gastrointestinal absorption (85–92%) and blood-brain barrier penetration (BBB score: 0.8–1.2), making it a promising candidate for CNS-targeted therapies .
Properties
IUPAC Name |
1-acetyl-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6(13)12-4-2-7(3-5-12)8-9(12)11(15)16-10(8)14/h2,4,7-9H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLPXEJCCYFRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCC(C=C1)C3C2C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Johnson et al., 2024 | A549 (lung cancer) | 15.0 | Mitochondrial pathway activation |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
Materials Science Applications
In materials science, 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been explored for its role in the synthesis of novel polymers and nanomaterials.
Polymer Synthesis
The compound serves as a monomer in the production of poly(ester-amide) materials with enhanced thermal stability and mechanical properties. These materials are being investigated for applications in biodegradable plastics.
| Polymer Type | Properties | Potential Applications |
|---|---|---|
| Poly(ester-amide) | High thermal stability | Biodegradable plastics |
Case Study 1: Anticancer Drug Development
A recent investigation focused on synthesizing various derivatives of 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione to enhance its anticancer efficacy. The study revealed that specific modifications to the acetyl group significantly increased cytotoxicity against cancer cells while reducing toxicity to normal cells.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations (MIC values ranging from 4 to 16 µg/mL). This positions the compound as a candidate for further development into antimicrobial agents.
Mechanism of Action
The mechanism by which 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The neuroprotective and calcium-modulating activities of 1-acetyl-4-oxatricyclo derivatives are contextualized below against structurally related compounds, including azatricyclo, oxatricyclo, and substituted tricycloundecene analogs.
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Neuroprotection and Calcium Modulation :
- The acetylated oxatricyclo derivative demonstrates dual NMDA/VGCC inhibition , surpassing reference blockers like MK-801 (NMDA IC₅₀: 25 μM) and nimodipine (VGCC IC₅₀: 35 μM) in potency . In contrast, azatricyclo analogs (e.g., 10-diphenylmethylene derivatives) lack calcium-modulating activity but exhibit broad-spectrum antimicrobial effects .
Structural Determinants of Activity :
- Lipophilicity : Enhanced lipophilicity in oxatricyclo derivatives (e.g., acetyl or trimethylsilyl groups) correlates with improved neuroprotection and brain permeability .
- Substituent Effects : Thiourea moieties in azatricyclo derivatives enhance antibacterial activity but reduce CNS bioavailability due to P-gp efflux .
Antiviral Activity :
- Arylpiperazine-functionalized azatricycloundecenes show potent anti-HIV-1 activity (EC₅₀: 0.8 μM) but higher cytotoxicity (MT-4 cell viability: 60% at 10 μM) compared to the acetylated oxatricyclo analog (cell viability: 85% at 10 μM) .
Pharmacokinetic Trade-offs :
- While oxatricyclo derivatives exhibit superior BBB penetration, their azatricyclo counterparts (e.g., thiourea derivatives) face absorption limitations due to higher molecular weight and polar surface area .
Biological Activity
1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, particularly focusing on its neuroprotective properties and mechanisms of action.
Structural Formula
The molecular formula for 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is with a molecular weight of approximately 202.21 g/mol. The compound features a unique tricyclic structure that contributes to its biological activity.
- IUPAC Name : 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- CAS Registry Number : 123456-78-9 (hypothetical for illustration)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.21 g/mol |
| Melting Point | 120 °C |
| Solubility | Soluble in DMSO |
Neuroprotective Effects
Research indicates that derivatives of 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione exhibit significant neuroprotective properties, particularly against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The compound acts primarily by modulating calcium influx through NMDA receptors and voltage-gated calcium channels (VGCCs). This action helps prevent calcium overload in neurons, which is a critical factor in neuronal cell death.
Case Studies
- Study on Calcium Modulation : In a study evaluating the effects of various derivatives on neuroblastoma cells, compounds related to 1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione were found to block calcium influx effectively at a concentration of 10 µM, demonstrating comparable efficacy to known neuroprotective agents such as NGP1-01 .
- Toxicity Profile Assessment : Another investigation assessed the toxicity profiles of these compounds in vitro, revealing that most derivatives exhibited low toxicity while maintaining their neuroprotective effects .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neuroprotection | Significant reduction in neuronal cell death |
| Calcium Modulation | Effective blockade of NMDA receptor and VGCCs |
| Toxicity | Low toxicity across various derivatives |
Q & A
Q. What are the standard synthetic routes for preparing 1-acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and its derivatives?
The compound is typically synthesized via Diels–Alder [4π+2π] cycloaddition under ultrasonic conditions. For example, derivatives like 4-benzyl-8-trimethylsilyloxy-4-aza-tricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione are prepared by reacting 2-(trimethylsilyloxy)-1,3-cyclohexadiene with N-benzylmaleimide. Post-reaction, purification involves solvent removal under reduced pressure, ethyl acetate extraction, and recrystallization to obtain single crystals . Yields up to 92% have been reported using these methods.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, orthorhombic crystal systems (space group Pba2) with unit cell parameters a = 18.505 Å, b = 27.012 Å, and c = 7.630 Å have been reported for related derivatives. Complementary techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (Bruker 400 MHz) for functional group and stereochemical analysis .
- Elemental analysis : Carlo-Erba analyzers to confirm purity .
- Chromatography : Column chromatography (silica gel) for post-synthetic purification .
Advanced Research Questions
Q. How can experimental design address contradictions in bioactivity data for thiourea derivatives of this compound?
Thiourea derivatives exhibit variable antimicrobial activity (e.g., against Staphylococcus aureus). To resolve discrepancies:
- Structure–activity relationship (SAR) studies : Systematically modify substituents (e.g., alkyl, aryl groups) and test against Gram-positive/-negative bacteria and fungi .
- Dose–response assays : Use minimum inhibitory concentration (MIC) protocols to quantify potency variations .
- Statistical validation : Apply ANOVA or regression models to correlate electronic/steric effects of substituents with bioactivity .
Q. What methodological approaches are used to study metal coordination complexes involving this tricyclic dione scaffold?
Copper(II) complexes with thiourea derivatives of 4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione have been characterized via:
- X-ray absorption spectroscopy (XAS) : Determines oxidation state (+2 for Cu) and coordination geometry (tetragonal or octahedral) .
- Comparative crystallography : Cross-reference with known structures (e.g., orthorhombic Pba2 systems) to identify ligand–metal binding motifs .
- Microbiological assays : Test complexes for enhanced antimicrobial activity compared to free ligands .
Q. How can computational methods improve the design of neuroprotective agents based on this scaffold?
Derivatives like 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione show calcium-modulating properties. Advanced strategies include:
- Molecular docking : Screen imide derivatives against NMDA or AMPA receptors to predict neuroprotective efficacy .
- QSAR modeling : Relate substituent lipophilicity or electronic parameters to in vitro calcium flux data .
- In silico ADMET profiling : Predict blood–brain barrier permeability using tools like SwissADME .
Q. What experimental protocols resolve challenges in synthesizing functionalized derivatives via Curtius rearrangement?
For derivatives like 2-(3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-4-yl)propanoic acid:
- Acyl azide synthesis : React the acid with NaN₃ and HCl to form intermediates.
- Thermal rearrangement : Heat under inert conditions to generate isocyanates without disrupting strained double bonds .
- Urea formation : Trap isocyanates with amines to yield polycyclic ureas .
Data Analysis and Validation
Q. How should researchers validate crystallographic data for partially twinned crystals of this compound?
For merohedrally twinned crystals (e.g., domain ratio 0.74:0.26):
- Twin refinement : Use SHELXL or similar software to model twin laws (e.g., Pba2 twinning) .
- Data quality metrics : Ensure R₁ < 0.05 and wR₂ < 0.15 for untwinned datasets .
- Hydrogen bonding analysis : Confirm intermolecular interactions (e.g., C–H···O) stabilize crystal packing .
Q. What statistical methods are recommended for analyzing variability in antimicrobial assay results?
- MIC determination : Use broth microdilution (CLSI guidelines) with triplicate measurements .
- Error bars and confidence intervals : Calculate standard deviations for dose–response curves .
- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers or batch effects .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
